molecular formula C15H16N4 B2682413 (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile CAS No. 914636-24-1

(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile

Cat. No.: B2682413
CAS No.: 914636-24-1
M. Wt: 252.31 g/mol
InChI Key: ADVNRHLLJHJHMK-UHFFFAOYSA-N
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Description

The compound (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile typically involves the following steps:

  • Condensation Reaction: : The primary step involves the condensation of 4-(2-methylpropyl)benzaldehyde with 2-amino-3-butenedinitrile. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.

  • Purification: : The crude product obtained from the condensation reaction is purified using recrystallization techniques. Solvents like ethanol or a mixture of ethanol and water are commonly used for recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and controlled environments ensures high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Formation of nitriles or imines.

    Reduction: Regeneration of the original amine and aldehyde.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile is used as a ligand in coordination chemistry

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and resins. Its ability to form stable complexes with metals makes it valuable in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile involves its interaction with biological targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile: A structural isomer with different geometric configuration.

    (2Z)-2-amino-3-[(E)-{[4-(2-ethylpropyl)phenyl]methylidene}amino]but-2-enedinitrile: A similar compound with a different alkyl substituent.

Uniqueness

The uniqueness of (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile lies in its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the 2-methylpropyl group and the specific geometric arrangement contribute to its distinct chemical and biological properties.

Properties

CAS No.

914636-24-1

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-amino-3-[[4-(2-methylpropyl)phenyl]methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C15H16N4/c1-11(2)7-12-3-5-13(6-4-12)10-19-15(9-17)14(18)8-16/h3-6,10-11H,7,18H2,1-2H3

InChI Key

ADVNRHLLJHJHMK-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N

solubility

not available

Origin of Product

United States

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